[4-(3-Carbazol-9-yl-2-hydroxy-propyl)-piperazin-1-yl]-phenyl-methanone
Overview
Description
[4-(3-Carbazol-9-yl-2-hydroxy-propyl)-piperazin-1-yl]-phenyl-methanone is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbazole moiety linked to a piperazine ring through a hydroxypropyl chain, and a phenyl methanone group. The presence of these functional groups endows the compound with distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as carbazole derivatives, have been found to interact withPeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose metabolism.
Mode of Action
It’s known that carbazole derivatives can induceresistive switching . This involves the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .
Biochemical Pathways
Carbazole derivatives have been implicated inphotocatalytic transformations . These transformations involve the use of light to accelerate chemical reactions, particularly those involving the formation of radical species .
Pharmacokinetics
It’s known that similar compounds, such as carbazole derivatives, have been used as organophotocatalysts, suggesting they may have good chemical stability and broad applicability .
Result of Action
It’s known that carbazole derivatives can facilitate resistive switching, which could potentially influence the function of electronic devices .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the resistive switching facilitated by carbazole derivatives is induced by an applied voltage . Additionally, the photocatalytic transformations associated with carbazole derivatives are driven by light .
Preparation Methods
The synthesis of [4-(3-Carbazol-9-yl-2-hydroxy-propyl)-piperazin-1-yl]-phenyl-methanone typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety is first functionalized to introduce the hydroxypropyl group. This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative. Finally, the phenyl methanone group is introduced through a condensation reaction. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
[4-(3-Carbazol-9-yl-2-hydroxy-propyl)-piperazin-1-yl]-phenyl-methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can lead to the formation of a ketone, while reduction can yield an alcohol .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent probe due to the presence of the carbazole moiety, which exhibits strong fluorescence. In medicine, it has shown promise as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets. In industry, it is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs), due to its unique electronic properties .
Comparison with Similar Compounds
Compared to other similar compounds, [4-(3-Carbazol-9-yl-2-hydroxy-propyl)-piperazin-1-yl]-phenyl-methanone stands out due to its unique combination of functional groups. Similar compounds include [4-(3-Carbazol-9-yl-2-hydroxypropyl)-N-cyclohexylpiperazine-1-carboxamide] and [1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol], which share the carbazole and piperazine moieties but differ in the nature of the substituents attached to these rings. The presence of the phenyl methanone group in this compound imparts unique electronic properties, making it particularly useful in applications such as OLEDs and as a fluorescent probe .
Properties
IUPAC Name |
[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-21(18-27-14-16-28(17-15-27)26(31)20-8-2-1-3-9-20)19-29-24-12-6-4-10-22(24)23-11-5-7-13-25(23)29/h1-13,21,30H,14-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTWJFHUJLHOGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.